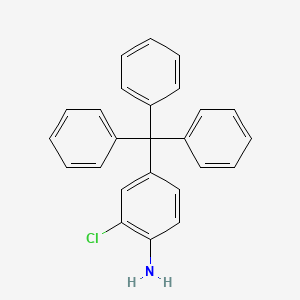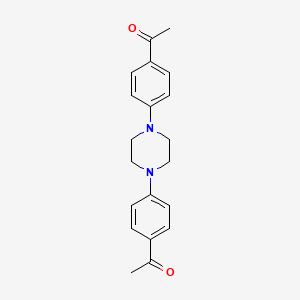
N-cyclopentyl-2-(4-ethylphenyl)-4-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopentyl-2-(4-Ethylphenyl)-4-chinolinamin: ist eine chemische Verbindung, die aufgrund ihrer einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung zeichnet sich durch einen Chinolinkern aus, der mit einer Cyclopentylgruppe und einer Ethylphenylgruppe substituiert ist, was sie zu einem vielseitigen Molekül für Forschungs- und industrielle Zwecke macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Cyclopentyl-2-(4-Ethylphenyl)-4-chinolinamin umfasst in der Regel mehrstufige organische Reaktionen. Eine übliche Methode umfasst die folgenden Schritte:
Bildung des Chinolinkerns: Der Chinolinkern kann durch die Skraup-Synthese hergestellt werden, die die Cyclisierung von Anilinderivaten mit Glycerin und Schwefelsäure beinhaltet.
Substitutionsreaktionen: Die Cyclopentyl- und Ethylphenylgruppen werden durch Substitutionsreaktionen eingeführt. Diese Reaktionen erfordern häufig die Verwendung starker Basen oder Säuren als Katalysatoren und können Zwischenschritte zur Schutzfunktioneller Gruppen beinhalten.
Reinigung: Das Endprodukt wird durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion von N-Cyclopentyl-2-(4-Ethylphenyl)-4-chinolinamin großtechnische Reaktoren und kontinuierliche Verfahren umfassen, um Ausbeute und Effizienz zu optimieren. Der Einsatz von automatisierten Systemen und fortschrittlichen Reinigungsverfahren gewährleistet gleichbleibende Qualität und Skalierbarkeit.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Cyclopentyl-2-(4-Ethylphenyl)-4-chinolinamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Chinolin-N-Oxiden führt.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Bildung von reduzierten Chinolinderivaten führt.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Chinolinkern einführen und so seine chemische Vielfalt erweitern.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid und andere starke Oxidationsmittel.
Reduktion: Wasserstoffgas, Palladiumkatalysator und andere Reduktionsmittel.
Substitution: Starke Basen oder Säuren, abhängig von der Art des eingeführten Substituenten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Chinolin-N-Oxide, reduzierte Chinolinderivate und verschiedene substituierte Chinolinverbindungen, die jeweils unterschiedliche chemische und physikalische Eigenschaften aufweisen.
Wissenschaftliche Forschungsanwendungen
N-Cyclopentyl-2-(4-Ethylphenyl)-4-chinolinamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und kann zur Untersuchung von Reaktionsmechanismen und Katalyse verwendet werden.
Biologie: Diese Verbindung wird bei der Entwicklung von biologischen Sonden und als potenzielles Therapeutikum verwendet, da sie mit biologischen Zielstrukturen interagieren kann.
Medizin: Es wird derzeit erforscht, ob es als Medikamentenkandidat für verschiedene Krankheiten, einschließlich Krebs und Infektionskrankheiten, eingesetzt werden kann.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien mit bestimmten Eigenschaften wie Farbstoffen und Polymeren verwendet.
Wirkmechanismus
Der Wirkmechanismus von N-Cyclopentyl-2-(4-Ethylphenyl)-4-chinolinamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Signalwege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Einsatzkontext ab.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-2-(4-ethylphenyl)-4-quinolinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-Cyclopentyl-2-(4-Ethylphenyl)-4-chinolinamin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
N-Cyclopentyl-2-(4-Methylphenyl)-4-chinolinamin: Diese Verbindung hat anstelle einer Ethylgruppe eine Methylgruppe, was zu Unterschieden in ihren chemischen und biologischen Eigenschaften führt.
N-Cyclopentyl-2-(4-Phenyl)-4-chinolinamin: Das Fehlen der Ethylgruppe führt zu einer einfacheren Struktur mit unterschiedlicher Reaktivität und Anwendungen.
N-Cyclopentyl-2-(4-Ethylphenyl)-4-chinolincarboxamid:
Jede dieser Verbindungen weist einzigartige Merkmale auf, die sie für verschiedene Forschungs- und Industrieanwendungen geeignet machen, was die Vielseitigkeit und Bedeutung von N-Cyclopentyl-2-(4-Ethylphenyl)-4-chinolinamin in der wissenschaftlichen Forschung unterstreicht.
Eigenschaften
CAS-Nummer |
853331-05-2 |
|---|---|
Molekularformel |
C22H24N2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
N-cyclopentyl-2-(4-ethylphenyl)quinolin-4-amine |
InChI |
InChI=1S/C22H24N2/c1-2-16-11-13-17(14-12-16)21-15-22(23-18-7-3-4-8-18)19-9-5-6-10-20(19)24-21/h5-6,9-15,18H,2-4,7-8H2,1H3,(H,23,24) |
InChI-Schlüssel |
FPSULLRXPSAOSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



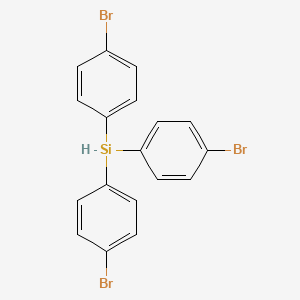

![2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B11956384.png)

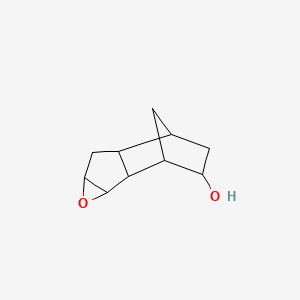
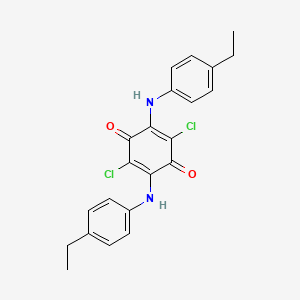
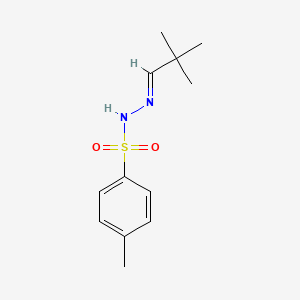


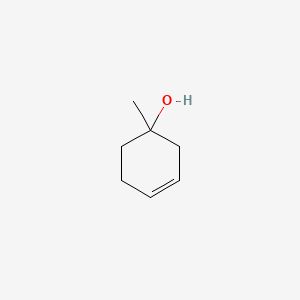
![2-Methoxy-6-[(pyridin-2-ylamino)methyl]phenol](/img/structure/B11956445.png)
